molecular formula C11H5N3O4S B10811787 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Cat. No.: B10811787
M. Wt: 275.24 g/mol
InChI Key: AZBFJMQLIITNQR-UHFFFAOYSA-N
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Description

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a heterocyclic compound characterized by the presence of a nitro group, a thiazole ring, and an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and nitration steps . One common approach is to react 2-aminothiazole with phthalic anhydride in the presence of a suitable catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water . The resulting intermediate is then nitrated using nitric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 5-amino-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione has garnered attention for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This property is particularly valuable in developing new antibiotics as resistance to existing drugs increases.
  • Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cells. For instance, a study demonstrated that it inhibited cell proliferation in specific cancer cell lines, suggesting potential as an anticancer agent.

Agricultural Chemistry

The compound's efficacy extends to agricultural applications:

  • Pesticides and Herbicides : Its structural characteristics allow it to interact effectively with biological systems, making it a candidate for developing new pesticides and herbicides. Early studies have shown promise in reducing pest populations without harming non-target organisms.

Material Science

In material science, this compound is explored for its utility in creating advanced materials:

  • Polymer Additives : The compound can be used as an additive to enhance the properties of polymers, such as increasing thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, highlighting their potential as lead compounds for new antibiotic development.

Case Study 2: Anticancer Activity

In research published in Cancer Letters, the compound was tested against several cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which the compound could be developed into a therapeutic agent for cancer treatment.

Data Table of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntimicrobial agentsEffective against multiple bacterial strains
Anticancer agentsInduces apoptosis in cancer cell lines
Agricultural ChemistryPesticidesPromising results in pest control
Material SciencePolymer additivesEnhances thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione stands out due to its unique combination of a nitro group, thiazole ring, and isoindole-1,3-dione core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

Overview

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, which combines a nitro group, a thiazole ring, and an isoindole-1,3-dione core, contributes to its reactivity and biological efficacy. This article reviews the biological activities associated with this compound, supported by data tables and recent research findings.

PropertyValue
Molecular FormulaC₁₁H₈N₄O₄S
Molecular Weight284.27 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

  • DNA Binding : The compound has been shown to bind to DNA, leading to disruption of normal cellular functions.
  • Protein Interaction : It may interact with proteins involved in cell signaling pathways, potentially inhibiting their activity.
  • Induction of Oxidative Stress : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects against A549 lung adenocarcinoma cells using MTT assays. The IC50 values indicated significant inhibition of cell viability (IC50 < 10 µM) for certain derivatives .
    • Another investigation into isoindole derivatives showed that they could act as tyrosine kinase inhibitors and exhibited antiproliferative effects across various cancer cell lines .
  • In Vivo Studies :
    • In a xenograft model involving nude mice implanted with A549-luc cells, treatment with selected compounds resulted in reduced tumor growth and improved survival rates compared to control groups over a 60-day period .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that thiazole-containing compounds can effectively inhibit bacterial growth and have been explored for their potential as therapeutic agents against resistant strains .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of this compound relative to other isoindole derivatives:

CompoundAnticancer Activity (IC50)Notes
This compound< 10 µMSignificant cytotoxicity against A549 cells
5-Nitroindole derivativesVariesSome show marked effects on various tumor lines
Thiazole-based compoundsIC50 < 20 µMEffective against multiple bacterial strains

Case Study 1: Anticancer Efficacy

A study published in Nature documented the synthesis and evaluation of various isoindole derivatives against cancer cell lines. The findings indicated that modifications on the thiazole ring significantly enhanced anticancer activity, suggesting structural optimization could lead to more potent compounds .

Case Study 2: Antimicrobial Properties

Research published in Journal of Medicinal Chemistry demonstrated that thiazole-containing compounds showed significant antibacterial activity against Gram-positive bacteria. The study emphasized the importance of the thiazole moiety in enhancing biological activity .

Properties

IUPAC Name

5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3O4S/c15-9-7-2-1-6(14(17)18)5-8(7)10(16)13(9)11-12-3-4-19-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFJMQLIITNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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